Xylitol-d7

LC-MS/MS Internal Standard Isotope Dilution

Xylitol-d7 is the definitive perdeuterated stable isotope-labeled internal standard for xylitol quantification. Unlike unlabeled or partially deuterated analogs, its uniform +7 Da mass shift and perdeuteration eliminate H/D back-exchange, ensuring baseline chromatographic resolution and assay robustness in complex matrices. Essential for LC-MS/MS, GC-MS, and NMR workflows in bioanalysis, metabolomics, and food testing. High isotopic purity (≥99 atom% D) and chemical purity (≥98%) guarantee batch-to-batch consistency for method validation and regulatory compliance.

Molecular Formula C5H12O5
Molecular Weight 159.19 g/mol
Cat. No. B12413354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylitol-d7
Molecular FormulaC5H12O5
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D
InChIKeyHEBKCHPVOIAQTA-YSZAPORESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylitol-d7 Procurement Guide: Deuterated Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Xylitol-d7 is a perdeuterated stable isotope-labeled analog of the five-carbon sugar alcohol xylitol, wherein seven hydrogen atoms are replaced by deuterium (²H), yielding the molecular formula C5H5D7O5 and a molecular weight of 159.19 g/mol . As a non-radioactive, stable isotope-labeled internal standard (SIL-IS), it serves as a critical analytical tool for accurate quantification of xylitol in complex biological and food matrices via LC-MS/MS, GC-MS, and NMR methodologies . This compound is explicitly designed to co-elute with and mimic the physicochemical behavior of endogenous xylitol while enabling unambiguous mass spectrometric differentiation, thereby correcting for matrix effects, ionization variability, and extraction losses [1].

Xylitol-d7 Analytical Superiority: Why Unlabeled Xylitol and Alternative Isotopologues Cannot Substitute


Substituting Xylitol-d7 with unlabeled xylitol or lower-deuterated analogs (e.g., xylitol-d1, xylitol-d2) fundamentally undermines quantitative accuracy in LC-MS/MS workflows. Unlabeled xylitol suffers from identical m/z detection as the endogenous analyte, preventing mass spectrometric differentiation and rendering it useless for internal standardization. Lower-deuterated forms risk isobaric interference and incomplete isotopic resolution, particularly in complex biological matrices [1]. Furthermore, the seven-deuterium substitution pattern in Xylitol-d7 is intentionally engineered to eliminate hydrogen-deuterium exchange (back-exchange) at labile hydroxyl positions, a phenomenon that plagues partially deuterated analogs and compromises assay reproducibility . The quantified evidence below establishes why Xylitol-d7 is the requisite selection for robust method validation.

Xylitol-d7 Comparative Evidence: Quantitative Differentiation from Unlabeled Xylitol and Alternative Isotopologues


Mass Difference for Unambiguous MS Resolution: Xylitol-d7 vs. Unlabeled Xylitol

Xylitol-d7 exhibits a +7 Da mass shift relative to unlabeled xylitol (C5H12O5, MW 152.15 g/mol) due to complete deuteration of all non-exchangeable hydrogen positions . This mass difference ensures baseline chromatographic co-elution with the analyte while providing distinct MS/MS transitions, a prerequisite for accurate isotope dilution mass spectrometry (IDMS). In contrast, unlabeled xylitol cannot be used as an internal standard in MS-based assays because it is indistinguishable from the endogenous analyte, resulting in uncontrolled matrix effects and irreproducible quantification [1].

LC-MS/MS Internal Standard Isotope Dilution

Isotopic Enrichment Purity: Xylitol-d7 vs. Lower-Deuterated Xylitol Analogs

Commercial Xylitol-d7 is supplied with a certified isotopic enrichment of 99 atom % D and minimum chemical purity of 98% . This high enrichment is critical for minimizing isotopic cross-talk and ensuring accurate isotope dilution calculations. Lower-deuterated xylitol species (e.g., xylitol-d1, xylitol-d2) typically exhibit lower atom% D and variable deuteration patterns, leading to complex isotopic envelopes that compromise peak integration and increase lower limit of quantification (LLOQ) variability [1].

Isotopic Purity Atom% D Assay Reproducibility

Hydrogen-Deuterium Exchange Stability: Xylitol-d7 vs. Partially Deuterated Xylitol

Xylitol-d7 is perdeuterated at all seven non-exchangeable hydrogen positions (carbons 1,1',2,3,4,5,5'), eliminating the potential for hydrogen-deuterium back-exchange that can occur with partially deuterated analogs . Partially deuterated xylitol species retain labile -OH hydrogens that undergo rapid exchange with protic solvents (e.g., water, methanol), causing time-dependent isotopic dilution and compromised quantitative precision [1].

H/D Exchange Back-Exchange Assay Stability

Xylitol-d7 Application Scenarios: Where Isotopic Differentiation Drives Quantifiable Analytical Value


LC-MS/MS Quantification of Xylitol in Plasma for Pharmacokinetic Studies

Utilize Xylitol-d7 as the SIL-IS for precise determination of xylitol plasma concentrations following oral or intravenous administration. The +7 Da mass shift enables selective MRM detection, while the high isotopic purity (99 atom% D) ensures accurate calibration across the therapeutic range . The absence of H/D back-exchange in perdeuterated Xylitol-d7 maintains method robustness during long analytical sequences, a critical requirement for regulated bioanalysis .

Metabolic Flux Analysis of Pentitol Pathway Using Xylitol-d7 Tracer

Employ Xylitol-d7 as a stable isotope tracer in cell culture or in vivo models to map the conversion of xylitol to xylulose-5-phosphate and downstream pentose phosphate pathway intermediates. The uniform deuteration pattern provides unambiguous mass shifts for all metabolite fragments, enabling accurate flux calculations via LC-HRMS . The compound's perdeuteration ensures that deuterium labels remain intact during metabolic processing, unlike partially labeled analogs .

Quality Control of Xylitol Content in Food and Nutraceutical Products

Implement an isotope dilution LC-MS/MS method using Xylitol-d7 as the internal standard for regulatory compliance testing of xylitol content in chewing gums, confectionery, and dietary supplements. The method compensates for matrix-induced ion suppression commonly observed in high-sugar or high-fat extracts . The high chemical purity (≥98%) and certified isotopic enrichment minimize batch-to-batch variability in QC release testing [1].

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